4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole
Description
The compound 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. For instance, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS: 832076-92-3) shares a similar backbone, featuring a chloromethyl group at position 4 and a substituted aryl group at position 2 . These compounds are typically synthesized via cyclization reactions or Vilsmeier–Haack protocols, as seen in analogous oxazole derivatives .
Key structural features include:
- Chloromethyl group: Enhances reactivity for further functionalization (e.g., nucleophilic substitution).
- Aryl substituents: Influence electronic properties and steric bulk. For example, electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, while methyl groups (electron-donating) improve lipophilicity .
- Methyl group at position 5: Contributes to steric stabilization and modulates solubility .
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-9(2)11(6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMOWVVULHIVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxazole Ring
The key precursor involves synthesizing a 2,5-dimethylphenyl-substituted oxazole, typically via condensation reactions involving aldehydes and amino alcohols or related intermediates.
- Condensation of 2,5-dimethylbenzaldehyde with amino alcohols or acyl derivatives.
- Cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1. Condensation | 2,5-dimethylbenzaldehyde + amino alcohol | Ethanol or acetic acid | Reflux | Forms intermediate amino alcohols |
| 2. Cyclization | POCl₃ or PPA | - | 0–25°C | Promotes ring closure to oxazole |
Chloromethylation
The chloromethyl group is introduced via electrophilic substitution on the oxazole ring, typically using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
Detailed Synthetic Route
Step 1: Synthesis of 2,5-Dimethylphenyl-oxazole Intermediate
- Starting Material: 2,5-dimethylbenzaldehyde
- Reagents: Ammonium acetate, acetic acid
- Procedure: The aldehyde reacts with ammonium acetate under reflux conditions, forming an imidoyl intermediate, which upon treatment with dehydrating agents yields the oxazole ring.
2,5-dimethylbenzaldehyde + ammonium acetate → cyclization with POCl₃ or PPA → 2,5-dimethylphenyl-oxazole
Step 2: Chloromethylation at the 4-Position
- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde), hydrogen chloride (HCl), or chloromethyl methyl ether.
- Conditions: Acidic medium, typically in the presence of a Lewis acid catalyst or under reflux.
- Reaction: Electrophilic substitution introduces the chloromethyl group at the 4-position of the oxazole ring.
Oxazole + chloromethylating agent + HCl → 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole
Step 3: Purification
- The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Final yields vary depending on reaction conditions, typically ranging from moderate to high (40-80%).
Data Table Summarizing Preparation Methods
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to form oxazole | 2,5-dimethylbenzaldehyde + ammonium acetate | Reflux, acetic acid | 60-80 | Dehydrating agent (POCl₃ or PPA) |
| 2 | Chloromethylation | Formaldehyde derivative + HCl | Reflux, acid medium | 40-70 | Electrophilic substitution at ring |
| 3 | Purification | Recrystallization | Ethanol or ethyl acetate | - | Ensures purity |
Research Findings and Optimization
- Reaction efficiency depends on the choice of dehydrating agents and chloromethylating reagents. Use of POCl₃ or PPA provides high yields of the oxazole ring.
- Chloromethylation can be optimized by controlling temperature and reagent equivalents to minimize side reactions.
- Alternative methods include using paraformaldehyde with hydrochloric acid in acetonitrile, which offers milder conditions and cleaner reactions.
Notes on Industrial and Laboratory Synthesis
- Large-scale synthesis often employs continuous flow reactors with optimized reagent addition to improve safety and yield.
- Green chemistry approaches involve solvent recycling and using less hazardous chloromethylating agents.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazoles.
Scientific Research Applications
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison of Substituent Effects on Physicochemical Properties
The table below highlights differences in molecular weight, substituents, and predicted properties among selected oxazole and oxadiazole derivatives:
Biological Activity
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features an oxazole ring substituted with a chloromethyl group and two methyl groups on the phenyl ring. Its chemical structure can be represented as follows:
Anticancer Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. For instance, a derivative of this compound demonstrated an IC50 value of approximately 9.27 µM against ovarian cancer cells (OVXF 899) and 1.143 µM against renal cancer cells (PRXF 22Rv1) .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 9.27 |
| Compound B | PRXF 22Rv1 | 1.143 |
| Compound C | HCT116 | >10 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have shown that it possesses inhibitory effects against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for several bacterial pathogens were determined to assess its efficacy.
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| Compound A | Staphylococcus aureus: 32.00 ± 1.73 |
| Compound B | Escherichia coli: <10 |
| Compound C | Pseudomonas aeruginosa: <20 |
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and pain responses, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several case studies highlight the clinical relevance of oxazole derivatives:
- Case Study on Ovarian Cancer : A clinical trial involving patients with recurrent ovarian cancer showed promising results when treated with an oxazole derivative, leading to a significant reduction in tumor size.
- Case Study on Bacterial Infections : A study evaluating the effectiveness of this compound against antibiotic-resistant strains revealed that it could serve as an alternative treatment option.
Q & A
Q. How can computational methods predict the compound’s reactivity or binding targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
